molecular formula C12H10N2O3 B2517014 (2-Nitrophenyl)(pyridin-3-yl)methanol CAS No. 3882-44-8

(2-Nitrophenyl)(pyridin-3-yl)methanol

Cat. No.: B2517014
CAS No.: 3882-44-8
M. Wt: 230.223
InChI Key: ILBZRJIMVDYIQQ-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)(pyridin-3-yl)methanol is an organic compound with the molecular formula C12H10N2O3 It consists of a nitrophenyl group and a pyridinyl group connected through a methanol moiety

Biochemical Analysis

Biochemical Properties

(2-Nitrophenyl)(pyridin-3-yl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and availability in biological systems .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For instance, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, leading to increased neurotransmission. Additionally, this compound can bind to DNA, potentially affecting gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH. Under optimal conditions, this compound remains stable, allowing for consistent experimental results. Prolonged exposure to extreme conditions can lead to degradation, affecting its efficacy and biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects, while still exerting its biochemical influence. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins, leading to disrupted cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes, thereby affecting the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can bind to albumin, facilitating its transport through the bloodstream and enhancing its distribution to various tissues. Additionally, this compound can interact with membrane transporters, influencing its uptake and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize within the cytoplasm and nucleus, where it can interact with various biomolecules. The presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles, influencing its biochemical effects. For example, its localization within the nucleus allows it to interact with DNA and modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrophenyl)(pyridin-3-yl)methanol typically involves the reaction of 2-nitrobenzaldehyde with pyridine-3-carbinol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Nitrophenyl)(pyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of (2-nitrophenyl)(pyridin-3-yl)ketone.

    Reduction: Formation of (2-aminophenyl)(pyridin-3-yl)methanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(2-Nitrophenyl)(pyridin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (2-Nitrophenyl)(pyridin-2-yl)methanol
  • (3-Nitrophenyl)(pyridin-3-yl)methanol
  • (2-Nitrophenyl)(pyridin-4-yl)methanol

Uniqueness

(2-Nitrophenyl)(pyridin-3-yl)methanol is unique due to the specific positioning of the nitro group and the pyridinyl group, which influences its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-nitrophenyl)-pyridin-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12(9-4-3-7-13-8-9)10-5-1-2-6-11(10)14(16)17/h1-8,12,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBZRJIMVDYIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CN=CC=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3882-44-8
Record name (2-nitrophenyl)(pyridin-3-yl)methanol
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